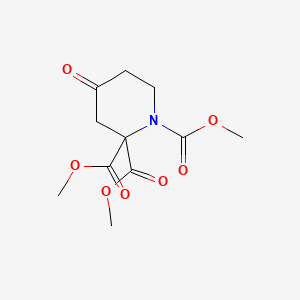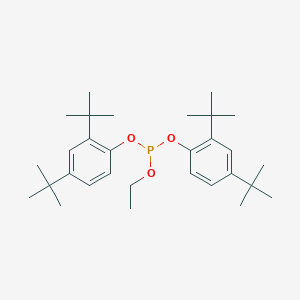
Bis(2,4-di-tert-butylphenyl) ethyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-di-tert-butylphenyl) ethyl phosphite is an organophosphorus compound widely used as an antioxidant in various industrial applications. It is known for its ability to stabilize polymers by preventing oxidative degradation, thereby extending the lifespan and durability of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butylphenyl) ethyl phosphite typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general steps are as follows:
Mixing: 2,4-di-tert-butylphenol is mixed with phosphorus trichloride.
Reaction: The mixture is heated to facilitate the reaction, forming an intermediate product.
Addition of Ethanol: Ethanol is added to the intermediate product, resulting in the formation of this compound.
Purification: The final product is purified through techniques such as solvent extraction, crystallization, or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4-di-tert-butylphenyl) ethyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Bis(2,4-di-tert-butylphenyl) phosphate.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Compounds with different functional groups replacing the ethyl group.
Applications De Recherche Scientifique
Bis(2,4-di-tert-butylphenyl) ethyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Studied for its potential effects on cell growth and viability.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Widely used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
Mécanisme D'action
The primary mechanism by which Bis(2,4-di-tert-butylphenyl) ethyl phosphite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and other materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound, thus protecting the material from degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another widely used antioxidant with similar stabilizing properties.
Bis(2,4-di-tert-butylphenyl) phosphate: A degradation product with known effects on cell growth.
2,4-di-tert-butylphenol: A precursor in the synthesis of various phosphite antioxidants.
Uniqueness
Bis(2,4-di-tert-butylphenyl) ethyl phosphite is unique due to its specific structure, which provides a balance between stability and reactivity. Its ethyl group allows for specific interactions in chemical reactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
145130-78-5 |
|---|---|
Formule moléculaire |
C30H47O3P |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
bis(2,4-ditert-butylphenyl) ethyl phosphite |
InChI |
InChI=1S/C30H47O3P/c1-14-31-34(32-25-17-15-21(27(2,3)4)19-23(25)29(8,9)10)33-26-18-16-22(28(5,6)7)20-24(26)30(11,12)13/h15-20H,14H2,1-13H3 |
Clé InChI |
HDNBKGNXCQQECO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


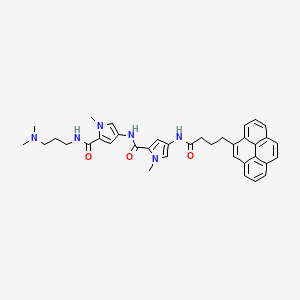

![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
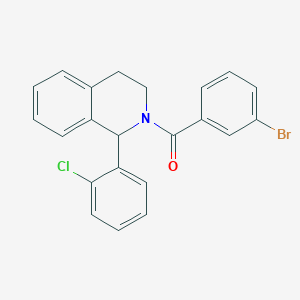


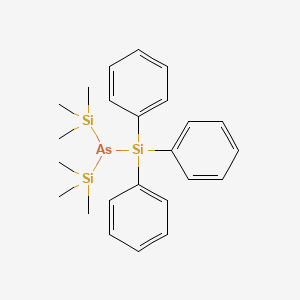
-](/img/structure/B15162705.png)
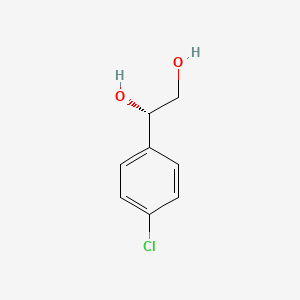
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
